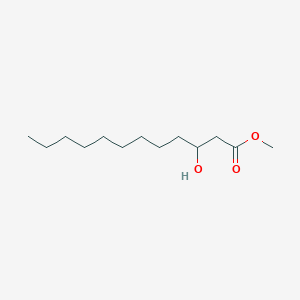

Methyl 3-hydroxydodecanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-hydroxydodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O3/c1-3-4-5-6-7-8-9-10-12(14)11-13(15)16-2/h12,14H,3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZXCINYANGIBDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50993650 | |

| Record name | Methyl 3-hydroxydodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50993650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72864-23-4 | |

| Record name | Methyl-3-hydroxydodec-5-enoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072864234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-hydroxydodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50993650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Methyl 3-hydroxydodecanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxydodecanoate, a hydroxy fatty acid methyl ester, is a molecule of interest in various scientific domains, from cosmetic science to biomedical research. Its structure, comprising a twelve-carbon chain with a hydroxyl group at the third position and a methyl ester terminus, imparts specific physicochemical characteristics that are crucial for its application and biological activity. This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and relevant synthesis and biological pathways.

Core Physical and Chemical Properties

This compound is typically a colorless to pale yellow liquid at room temperature.[1] It is soluble in common organic solvents such as chloroform, ethanol, and ethyl ether.[1] The identity of this compound is confirmed by techniques like mass spectrometry.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₆O₃ | [2][3] |

| Molecular Weight | 230.34 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Solubility | Soluble in common organic solvents | [1] |

| CAS Number | 72864-23-4 | [2] |

Note: While the CAS number 72864-23-4 is predominantly associated with the racemic mixture of this compound, the number 85464-97-7 has also been linked to this compound, potentially referring to a specific stereoisomer or an older registry number.

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid. For a small sample of this compound, the boiling point can be determined using a micro-boiling point or Siwoloboff method.

Methodology:

-

A small amount of the liquid sample is placed in a capillary tube, which is then attached to a thermometer.

-

The setup is immersed in a heating bath (e.g., silicone oil).

-

As the temperature of the bath is gradually increased, a stream of bubbles will emerge from the capillary tube.

-

The heat is then slowly reduced, and the temperature at which the last bubble emerges and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

Density is the mass of a substance per unit volume. The density of liquid this compound can be accurately measured using a pycnometer.

Methodology:

-

The mass of a clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped.

-

The mass of the pycnometer filled with the sample is then measured.

-

The volume of the pycnometer is determined by repeating the process with a reference substance of known density, such as deionized water.

-

The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance and can be used to identify and assess the purity of a sample. An Abbe refractometer is commonly used for this measurement.

Methodology:

-

A few drops of the liquid sample are placed on the prism of the Abbe refractometer.

-

The prism is closed, and the light source is adjusted to illuminate the field of view.

-

The calibrated knob is turned until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

The refractive index is read directly from the instrument's scale.

-

The temperature at which the measurement is taken should be recorded, as the refractive index is temperature-dependent.

Synthesis of this compound

This compound can be synthesized through several routes, with the Reformatsky reaction being a prominent method for creating β-hydroxy esters.[4]

Reformatsky Reaction Protocol

This reaction involves the condensation of an α-halo ester with an aldehyde in the presence of zinc metal.[4] For this compound, this would typically involve the reaction of methyl bromoacetate (B1195939) with decanal (B1670006).

Workflow Diagram:

Caption: Synthesis of this compound via the Reformatsky reaction.

Experimental Steps:

-

Activate zinc granules by washing with dilute acid, followed by water, ethanol, and ether, then drying under vacuum.

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add the activated zinc and dry tetrahydrofuran (B95107) (THF).

-

A solution of decanal and methyl bromoacetate in THF is added dropwise to the zinc suspension with gentle heating to initiate the reaction.

-

After the initial exothermic reaction subsides, the mixture is refluxed until the zinc is consumed.

-

The reaction mixture is then cooled and quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

-

The product is extracted with an organic solvent (e.g., diethyl ether), and the organic layer is washed, dried, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or distillation.

Biological Context and Significance

3-Hydroxy fatty acids are important components of lipopolysaccharides in the outer membrane of Gram-negative bacteria. They also serve as precursors for the biosynthesis of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters produced by various microorganisms.[5] While specific signaling pathways involving this compound are not extensively documented, the broader class of 3-hydroxy fatty acids and their esters are known to possess biological activities, including potential antimicrobial and anti-inflammatory properties.[4]

Fatty Acid Metabolism and PHA Synthesis

The biosynthesis of PHAs from fatty acid metabolism is a well-studied pathway in bacteria like Pseudomonas putida.

Logical Flow Diagram:

Caption: Involvement of 3-hydroxyacyl-CoAs in PHA biosynthesis.

Conclusion

This technical guide has summarized the available physical properties of this compound and provided detailed protocols for the experimental determination of key physical constants. While specific experimental data for some properties remain to be published, the methodologies described herein provide a clear path for researchers to obtain this crucial information. The synthesis and potential biological relevance of this compound have also been outlined, highlighting its importance in both chemical and biological research. Further investigation into the specific biological roles and signaling pathways of this compound is warranted to fully elucidate its potential applications.

References

- 1. This compound [chembk.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound - CD Biosynsis [biosynsis.com]

- 4. Buy Methyl (3r)-3-hydroxydodecanoate | 76835-66-0 [smolecule.com]

- 5. Recent Advances in the Biosynthesis of Polyhydroxyalkanoates from Lignocellulosic Feedstocks - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Role of Methyl 3-Hydroxydodecanoate in Bacteria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-hydroxydodecanoate is a methylated medium-chain 3-hydroxy fatty acid. While direct research on its specific biological role in bacteria is emerging, the broader class of 3-hydroxy fatty acids (3-OH-FAs) and their derivatives are recognized as crucial molecules in bacterial physiology, signaling, and interactions with their environment. This technical guide synthesizes the current understanding of the synthesis and potential biological functions of this compound and related molecules in bacteria, with a focus on their involvement in quorum sensing, biofilm formation, and as precursors for virulence factors. This document provides an overview of the biosynthetic pathways, potential signaling cascades, quantitative data from related molecules, and detailed experimental protocols to facilitate further research in this area.

Introduction

Bacteria utilize a diverse arsenal (B13267) of small molecules for cell-to-cell communication, environmental sensing, and the regulation of collective behaviors. Among these, fatty acid-derived molecules have gained increasing attention as important signals. This compound belongs to the class of 3-hydroxy fatty acids (3-OH-FAs), which are key intermediates in bacterial fatty acid metabolism and are integral components of complex lipids like the lipid A portion of lipopolysaccharide (LPS) in Gram-negative bacteria. The methylation of these fatty acids suggests a potential role in modifying their signaling properties, such as membrane permeability and receptor binding affinity.

This guide will explore the known and extrapolated biological roles of this compound in bacteria, drawing on data from closely related molecules to provide a comprehensive overview for researchers.

Biosynthesis of 3-Hydroxyalkanoic Acids in Bacteria

In bacteria, particularly in Gram-negative species like Pseudomonas aeruginosa, (R)-3-hydroxyalkanoic acids (R-3HAs) are synthesized as precursors for various valuable compounds, including rhamnolipids.[1][2] The synthesis of these molecules is intrinsically linked to the fatty acid synthesis and β-oxidation pathways.

The RhlA enzyme, a 3-hydroxyalkanoyl-ACP:3-hydroxyalkanoyl-ACP O-hydroxyalkanoyl transferase, plays a pivotal role in the synthesis of the di-rhamnolipid precursor, 3-(3-hydroxyalkanoyloxy)alkanoic acids (HAAs), by linking two molecules of 3-hydroxyalkanoyl-acyl carrier protein (ACP).[1][2] In engineered strains of P. aeruginosa where the rhamnolipid synthesis pathway is truncated by knocking out the rhlB and rhlC genes, these HAAs accumulate.[1][2] These HAAs can then be hydrolyzed to yield monomeric R-3HAs.[1][2]

Biological Roles and Signaling

While direct evidence for this compound as a signaling molecule is limited, studies on closely related 3-hydroxy fatty acid methyl esters and their unmethylated precursors provide strong indications of their biological functions.

Quorum Sensing and Interspecies Communication

Fatty acid-based signaling molecules are known to act as autoinducers in quorum sensing (QS), a process of cell-to-cell communication that allows bacteria to coordinate gene expression in a population-density-dependent manner.[3] For instance, the methyl ester of 3-hydroxypalmitic acid acts as a quorum-sensing signal in Ralstonia solanacearum.[4] It is plausible that this compound could function similarly in other bacterial species, potentially regulating virulence, biofilm formation, and secondary metabolite production. The discovery of 12-hydroxystearic acid in a mixed microbial culture affecting biofilm formation in marine bacteria further supports the role of hydroxylated fatty acids in interspecies communication.[4]

Biofilm Modulation

Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances. The formation of biofilms is a critical step in the pathogenesis of many bacterial infections. A recent study identified Methyl 3-hydroxyoctadecanoate, isolated from the Arctic diatom Porosira glacialis, as a potent inhibitor of biofilm formation in the human pathogen Staphylococcus epidermidis.[5] This finding strongly suggests that other medium-chain 3-hydroxy fatty acid methyl esters, including this compound, could possess similar antibiofilm properties.

Quantitative Data

Direct quantitative data on the effects of this compound on bacterial processes are not yet widely available. However, data from related molecules can provide a valuable reference point for future studies.

Table 1: Biofilm Inhibition by a Related 3-Hydroxy Fatty Acid Methyl Ester

| Compound | Organism | Concentration | Biofilm Inhibition (%) | Citation |

| Methyl 3-hydroxyoctadecanoate | Staphylococcus epidermidis | 50 µg/mL | 57 | [5] |

Experimental Protocols

Investigating the biological role of this compound requires robust experimental methodologies. The following protocols provide a starting point for researchers in this field.

Extraction and Analysis of Bacterial Fatty Acid Methyl Esters

This protocol describes the extraction and methylation of fatty acids from bacterial cultures for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[6]

Materials:

-

Bacterial cell culture

-

Glacial acetic acid

-

1.25 M HCl in methanol (anhydrous)

-

Hexane (B92381) (high resolution GC grade)

-

Deionized water

-

Sodium bicarbonate

-

Internal standard (e.g., Methyl heptadecanoate)

Procedure:

-

Cell Harvesting and Lysis:

-

Harvest bacterial cells from a late stationary phase culture by centrifugation.

-

Resuspend the cell pellet in a known volume of deionized water.

-

Acidify the culture with 100 µL of glacial acetic acid.

-

Add 5 mL of a 1:1 (v/v) mixture of chloroform and methanol. Vortex thoroughly.

-

-

Extraction:

-

Centrifuge the mixture to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the organic phase under a stream of nitrogen gas.

-

-

Methylation (Acid-catalyzed):

-

To the dried lipid extract, add 1 mL of 1.25 M HCl in methanol.

-

Incubate at 80°C for 1 hour.

-

Cool the reaction to room temperature.

-

Quench the reaction by adding 1 mL of deionized water.

-

-

Extraction of FAMEs:

-

Add 1 mL of hexane and vortex thoroughly.

-

Centrifuge to separate the phases.

-

Collect the upper hexane layer containing the Fatty Acid Methyl Esters (FAMEs).

-

Repeat the hexane extraction.

-

Pool the hexane extracts and dry under nitrogen if necessary.

-

-

GC-MS Analysis:

-

Reconstitute the FAMEs in a suitable volume of hexane.

-

Inject an aliquot into a GC-MS system equipped with a suitable capillary column (e.g., HP-5ms).

-

Use an appropriate temperature program to separate the FAMEs.

-

Identify and quantify the FAMEs based on their retention times and mass spectra compared to known standards.

-

Biofilm Formation Inhibition Assay

This protocol is adapted from studies on biofilm inhibition and can be used to assess the effect of this compound on biofilm formation.[5]

Materials:

-

Bacterial strain of interest (e.g., Staphylococcus epidermidis, Pseudomonas aeruginosa)

-

Appropriate growth medium (e.g., Tryptic Soy Broth (TSB) with 1% glucose)

-

96-well microtiter plates

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

0.1% Crystal Violet solution

-

30% Acetic acid

-

Plate reader

Procedure:

-

Preparation of Bacterial Inoculum:

-

Grow the bacterial strain overnight in the appropriate liquid medium.

-

Dilute the overnight culture to a standardized optical density (e.g., OD600 of 0.05).

-

-

Assay Setup:

-

Add 100 µL of the diluted bacterial culture to each well of a 96-well plate.

-

Add different concentrations of this compound to the wells. Include a solvent control (e.g., DMSO) and a no-treatment control.

-

Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 24-48 hours without shaking.

-

-

Quantification of Biofilm:

-

Carefully remove the planktonic cells by washing the wells twice with PBS.

-

Fix the remaining biofilm by air-drying or with methanol.

-

Stain the biofilm by adding 125 µL of 0.1% Crystal Violet solution to each well and incubating for 15 minutes at room temperature.

-

Remove the excess stain by washing the wells with deionized water.

-

Solubilize the bound Crystal Violet by adding 125 µL of 30% acetic acid to each well.

-

Measure the absorbance at 595 nm using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of biofilm inhibition for each concentration of this compound compared to the no-treatment control.

-

Conclusion and Future Directions

This compound and related 3-hydroxy fatty acid derivatives represent a promising class of bacterial signaling molecules. While direct research on this compound is still in its early stages, the available evidence from analogous compounds strongly suggests its potential involvement in critical bacterial processes such as quorum sensing and biofilm formation. The experimental protocols provided in this guide offer a framework for researchers to further elucidate the specific biological roles of this molecule.

Future research should focus on:

-

Identifying the specific bacterial receptors that bind to this compound.

-

Elucidating the downstream signaling pathways activated by this molecule.

-

Quantifying its effects on gene expression and protein production in various bacterial species.

-

Investigating its potential as a target for novel antimicrobial and antibiofilm therapies.

A deeper understanding of the biological role of this compound will undoubtedly contribute to our knowledge of bacterial communication and may pave the way for new strategies to combat bacterial infections and manipulate microbial communities.

References

- 1. Arctic Diatoms as a Source of Antibiofilm Compounds: Identification of Methyl 3-Hydroxyoctadecanoate and Pheophorbide a - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Major roles for minor bacterial lipids identified by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ASCENION GmbH - Triggering of plant immunity through bacterial hydroxy fatty acid metabolites [ascenion.de]

- 6. Use of quorum sensing inhibitors to interfere with biofilm formation and development in Burkholderia multivorans and Burkholderia cenocepacia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Methyl 3-Hydroxydodecanoate in Advancing Polyhydroxyalkanoate Bioplastics

A Technical Guide for Researchers and Drug Development Professionals

The landscape of biodegradable polymers is rapidly evolving, driven by the urgent need for sustainable alternatives to conventional plastics. Among the most promising candidates are polyhydroxyalkanoates (PHAs), a family of polyesters naturally synthesized by microorganisms. This technical guide delves into the significance of a specific medium-chain-length monomer, methyl 3-hydroxydodecanoate, in the formulation of PHAs with enhanced properties, offering a comprehensive overview of its biosynthesis, polymerization, and the characteristics of the resulting polymers. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development, providing in-depth data, detailed experimental protocols, and visualizations of the underlying biochemical pathways and experimental workflows.

Introduction to Polyhydroxyalkanoates and the Significance of 3-Hydroxydodecanoate

Polyhydroxyalkanoates (PHAs) are a class of biodegradable and biocompatible polyesters produced by various bacteria as intracellular carbon and energy storage granules.[1] Their diverse monomeric composition allows for a wide range of physical and mechanical properties, making them suitable for numerous applications, from packaging to medical devices.[2][3] PHAs are broadly classified into short-chain-length (scl-PHAs) with 3-5 carbon atoms and medium-chain-length (mcl-PHAs) with 6-14 carbon atoms.[3][4] While scl-PHAs like poly(3-hydroxybutyrate) (PHB) are often stiff and brittle, mcl-PHAs exhibit more elastomeric properties.[4][5]

The incorporation of 3-hydroxydodecanoate (3HDD), a C12 monomer, into the PHA backbone has been shown to significantly influence the polymer's characteristics. PHAs with a high 3HDD content demonstrate increased crystallinity and tensile strength compared to those with lower 3HDD fractions, indicating improved mechanical properties.[6][7] This makes PHAs containing 3HDD particularly interesting for applications requiring robust and durable biodegradable materials.

Biosynthesis of 3-Hydroxydodecanoate-Containing PHAs

The biosynthesis of mcl-PHAs, including those containing 3HDD, is intricately linked to the fatty acid metabolism of the producing microorganism. Pseudomonas putida is a well-studied bacterium capable of producing mcl-PHAs from a variety of carbon sources.[6][8] The primary metabolic route for the synthesis of 3-hydroxyacyl-CoA precursors for mcl-PHA synthesis is the β-oxidation pathway of fatty acids.[8][9]

Metabolic Engineering for Enhanced 3HDD Incorporation

In wild-type Pseudomonas putida KT2442, the β-oxidation pathway efficiently degrades fatty acids, limiting the accumulation of longer-chain 3-hydroxyacyl-CoA intermediates. To enhance the incorporation of 3HDD, metabolic engineering strategies have been employed. A key approach involves the knockout of genes encoding crucial enzymes in the β-oxidation cycle, specifically fadA (3-ketoacyl-CoA thiolase) and fadB (3-hydroxyacyl-CoA dehydrogenase).[6][8][10] By disrupting this pathway, the pool of 3-hydroxyacyl-CoA, including 3-hydroxydodecanoyl-CoA, available for polymerization by PHA synthase is increased, leading to a higher molar fraction of 3HDD in the resulting PHA.[6][10]

For instance, a fadB and fadA knockout mutant of P. putida KT2442, when cultured with dodecanoate (B1226587) as the carbon source, produced PHA with a significantly higher 3HDD fraction (up to 41 mol%) compared to the wild-type strain (7.5 mol%).[6]

Polymerization and Properties of PHAs with 3-Hydroxydodecanoate

The polymerization of 3-hydroxyacyl-CoA monomers is catalyzed by the enzyme PHA synthase (PhaC).[11] PHA synthases are classified into four classes based on their substrate specificity and subunit structure.[11] Class II PHA synthases, typically found in Pseudomonas species, preferentially polymerize mcl-3-hydroxyacyl-CoAs ranging from C6 to C14.[11][12] The substrate specificity of the PHA synthase is a critical determinant of the monomer composition of the resulting PHA.[12]

The incorporation of 3HDD as a monomer significantly impacts the thermal and mechanical properties of the resulting PHA polymer.

Quantitative Data on PHA Production and Composition

The following tables summarize quantitative data from studies on the production of PHAs containing 3-hydroxydodecanoate.

Table 1: Production of 3HDD-Containing PHA by Wild-Type and Mutant P. putida KT2442

| Strain | Carbon Source | PHA Content (wt%) | 3HDD Fraction (mol%) | Reference |

| P. putida KT2442 (Wild-Type) | Dodecanoate | 50 | 7.5 | [6] |

| P. putida KTOY06 (ΔfadB, ΔfadA) | Dodecanoate | 84 | 41 | [6] |

Table 2: Thermal and Mechanical Properties of PHAs with Varying 3HDD Content

| Polymer | 3HDD Content (mol%) | Melting Temperature (Tm) (°C) | Crystallinity (%) | Tensile Strength (MPa) | Reference |

| P(3HD-co-3HDD) | 7.5 | - | Low | - | [6] |

| P(3HD-co-3HDD) | 41 | 78 | Higher | Higher | [6][8] |

| P(3HD-co-3HDD) | 84 | 78 | - | - | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the production, extraction, and analysis of PHAs containing this compound.

Bacterial Cultivation for PHA Production

A two-step cultivation method is often optimal for high PHA accumulation.[6]

Protocol: Two-Step Cultivation of P. putida for 3HDD-PHA Production

-

Seed Culture Preparation: Inoculate a single colony of the desired P. putida strain into Luria-Bertani (LB) medium. Incubate at 30°C with shaking at 200 rpm for 12-16 hours.

-

First Stage (Cell Growth): Inoculate a fermentor containing a defined mineral salt medium supplemented with a primary carbon source for biomass growth (e.g., 30 g/L glucose).[10] Culture the cells at 30°C with appropriate aeration and agitation to achieve high cell density.

-

Second Stage (PHA Accumulation): Once the desired cell density is reached, induce PHA accumulation by creating nutrient-limiting conditions (e.g., nitrogen limitation) and adding the precursor carbon source for 3HDD incorporation (e.g., dodecanoate). A typical feeding strategy involves adding 15 g of dodecanoate initially, followed by subsequent additions every 6 hours.[10]

-

Harvesting: After the desired cultivation period (e.g., 48-72 hours), harvest the cells by centrifugation (8,000 x g for 10 minutes).[10]

PHA Extraction and Purification

Solvent extraction is a common method for isolating PHA from microbial biomass.

Protocol: PHA Extraction with Chloroform (B151607)

-

Cell Lysis: Wash the harvested cell pellet with ethanol (B145695) and distilled water, then lyophilize to obtain dried cell mass.[10]

-

Extraction: Resuspend the dried cell mass in chloroform and reflux for 4-6 hours at 60°C.

-

Filtration: Filter the chloroform suspension to remove non-PHA cell material.

-

Precipitation: Precipitate the PHA from the chloroform solution by adding a non-solvent such as cold methanol (B129727) or ethanol (typically in a 1:10 volume ratio of chloroform to non-solvent).

-

Washing and Drying: Collect the precipitated PHA by filtration or centrifugation, wash with the non-solvent, and dry under vacuum.

Analysis of PHA Composition

Gas chromatography (GC) is the standard method for determining the monomeric composition of PHAs.

Protocol: Gas Chromatography Analysis of PHA Monomers

-

Methanolysis: Subject a known amount of dried PHA (5-10 mg) to methanolysis by adding 2 ml of a solution containing 15% (v/v) sulfuric acid in methanol and 1 ml of chloroform.

-

Heating: Heat the mixture at 100°C for 3.5 hours in a sealed tube to convert the 3-hydroxyacyl monomers to their corresponding methyl esters.

-

Extraction: After cooling, add 1 ml of distilled water and vortex vigorously. The methyl esters will partition into the lower chloroform phase.

-

GC Analysis: Inject an aliquot of the chloroform phase into a gas chromatograph equipped with a suitable capillary column (e.g., a polar capillary column) and a flame ionization detector (FID).

-

Quantification: Identify and quantify the individual methyl esters by comparing their retention times and peak areas to those of known standards.

Conclusion and Future Perspectives

This compound is a key monomer for tailoring the properties of PHAs, leading to bioplastics with enhanced mechanical strength and crystallinity. The ability to control its incorporation through metabolic engineering of producer strains like Pseudomonas putida opens up possibilities for creating a new generation of high-performance biodegradable materials. Further research into optimizing fermentation processes, exploring novel PHA synthases with tailored substrate specificities, and scaling up production will be crucial for the commercial realization of these advanced biopolymers. The detailed protocols and data presented in this guide provide a solid foundation for researchers and industry professionals to advance the development and application of 3HDD-containing PHAs.

References

- 1. A Review on Biological Synthesis of the Biodegradable Polymers Polyhydroxyalkanoates and the Development of Multiple Applications [mdpi.com]

- 2. A Review of Polyhydroxyalkanoates: Characterization, Production, and Application from Waste - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A review on poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)] and genetic modifications that affect its production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Production of polyhydroxyalkanoates with high 3-hydroxydodecanoate monomer content by fadB and fadA knockout mutant of Pseudomonas putida KT2442 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biosynthesis of poly(3-hydroxydecanoate) and 3-hydroxydodecanoate dominating polyhydroxyalkanoates by β-oxidation pathway inhibited Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolic engineering of Pseudomonas putida for increased polyhydroxyalkanoate production from lignin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. academic.oup.com [academic.oup.com]

- 12. Altering the Substrate Specificity of Polyhydroxyalkanoate Synthase 1 Derived from Pseudomonas putida GPo1 by Localized Semirandom Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of Methyl 3-hydroxydodecanoate in different solvents.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 3-hydroxydodecanoate, a hydroxylated fatty acid methyl ester. Due to a lack of extensive publicly available quantitative data, this document synthesizes qualitative solubility information from various sources and outlines a robust experimental protocol for its precise determination. The guide is intended to be a foundational resource for professionals in research and drug development, offering insights into solvent selection for synthesis, purification, and formulation.

Introduction

This compound (C₁₃H₂₆O₃) is an organic compound with applications as an intermediate in the synthesis of various fine chemicals and pharmaceuticals.[1] Its structure, featuring a polar hydroxyl group and a nonpolar dodecanoate (B1226587) chain, results in a nuanced solubility profile that is critical for its handling and application in diverse chemical processes. Understanding its solubility in different solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating products.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₆O₃ | [1][2] |

| Molecular Weight | 230.34 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid or solid | [1][2] |

| Melting Point | 27 °C | [2] |

| Boiling Point | 327.7±15.0 °C (Predicted) | [2] |

| Density | 0.942±0.06 g/cm³ (Predicted) | [2] |

| LogP | 3.664 (Estimated) | [2] |

Solubility Profile

Precise quantitative solubility data for this compound is not widely available in peer-reviewed literature. However, based on its chemical structure and available qualitative data, a solubility profile can be predicted. The molecule possesses both a hydrophilic character, due to the hydroxyl and ester functional groups, and a significant lipophilic character from the long alkyl chain.

Qualitative Solubility Data

Available data indicates that this compound is generally soluble in common organic solvents.[1] More specific qualitative descriptors are summarized in Table 2.

| Solvent | Solubility | Source |

| Chloroform | Slightly Soluble | [2] |

| Ethyl Acetate | Slightly Soluble | [2] |

| Methanol | Slightly Soluble | [3][4] |

Predicted Solubility in Other Solvents

Based on the principle of "like dissolves like," the solubility of this compound in a broader range of solvents can be inferred:

-

Polar Protic Solvents (e.g., Ethanol, Isopropanol): Similar to methanol, moderate to slight solubility is expected. The hydroxyl group can participate in hydrogen bonding with the solvent, while the long alkyl chain may limit miscibility.

-

Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide): Moderate solubility is anticipated due to dipole-dipole interactions between the solvent and the ester and hydroxyl groups of the solute.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The long C12 alkyl chain suggests good solubility in nonpolar solvents, driven by van der Waals forces.

A systematic experimental determination is necessary to establish quantitative solubility values.

Experimental Protocol for Solubility Determination

The following is a detailed gravimetric method for the quantitative determination of the solubility of this compound in various solvents. This protocol is a standard method for determining the solubility of solids in liquids.

Materials and Equipment

-

This compound (>98% purity)

-

Analytical grade solvents (e.g., methanol, ethanol, chloroform, hexane, etc.)

-

Analytical balance (readability ± 0.0001 g)

-

Thermostatic shaker bath or incubator

-

Vials with screw caps

-

Centrifuge

-

Micropipettes

-

Drying oven or vacuum desiccator

-

Syringe filters (0.22 µm, solvent-compatible)

Experimental Workflow

The overall workflow for the experimental determination of solubility is depicted in the following diagram.

Caption: Experimental workflow for gravimetric solubility determination.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume (e.g., 5 mL) of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

-

-

Sample Collection and Separation:

-

Remove the vials from the shaker and allow them to stand at the same temperature to let the excess solid settle.

-

Centrifuge the vials to further separate the solid from the supernatant.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette and pass it through a syringe filter to remove any remaining solid particles.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish (W₁).

-

Transfer a precise aliquot (e.g., 2 mL) of the filtered saturated solution to the dish and weigh it again (W₂).

-

Place the dish in a drying oven at a temperature below the boiling point of the solvent until all the solvent has evaporated.

-

Transfer the dish to a desiccator to cool to room temperature.

-

Weigh the dish with the dry residue (W₃).

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

-

Calculation:

-

Weight of the saturated solution = W₂ - W₁

-

Weight of the dissolved solute = W₃ - W₁

-

Weight of the solvent = (W₂ - W₁) - (W₃ - W₁)

-

Solubility ( g/100 g solvent) = [(W₃ - W₁) / ((W₂ - W₁) - (W₃ - W₁))] x 100

-

Biosynthesis Pathway of this compound

This compound is a derivative of 3-hydroxydodecanoic acid, a common monomer in the biosynthesis of polyhydroxyalkanoates (PHAs) in bacteria such as Pseudomonas putida.[5] The biosynthesis of the acid precursor typically occurs via the fatty acid β-oxidation pathway. The subsequent esterification to form the methyl ester can occur chemically or potentially through enzymatic activity.

Caption: Inferred biosynthesis pathway for this compound.

Conclusion

While quantitative solubility data for this compound remains to be extensively documented, this guide provides a framework for its predicted solubility and a detailed protocol for its experimental determination. The provided methodologies and diagrams are intended to support researchers and developers in effectively utilizing this compound in their work. Further studies are encouraged to populate the literature with precise solubility data across a range of solvents and temperatures.

References

- 1. This compound [chembk.com]

- 2. This compound | 72864-23-4 [chemicalbook.com]

- 3. METHYL 3-HYDROXYDECANOATE CAS#: 62675-82-5 [m.chemicalbook.com]

- 4. METHYL 3-HYDROXYDECANOATE | 62675-82-5 [chemicalbook.com]

- 5. Biosynthesis of poly(3-hydroxydecanoate) and 3-hydroxydodecanoate dominating polyhydroxyalkanoates by β-oxidation pathway inhibited Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Chirality and Stereochemistry of Methyl 3-Hydroxydodecanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-hydroxydodecanoate, a chiral molecule, exists as two non-superimposable mirror images, the (R) and (S)-enantiomers. This guide provides a comprehensive overview of the stereochemistry of this compound, including its synthesis, separation, and the distinct properties of its enantiomers. Detailed experimental protocols for stereoselective synthesis and chiral separation are presented, alongside a summary of key physical and biological data. This document aims to serve as a technical resource for professionals in research and drug development, providing the necessary information to synthesize, analyze, and utilize the enantiomers of this compound for further scientific investigation.

Introduction to the Chirality of this compound

This compound possesses a single stereocenter at the C-3 position, giving rise to a pair of enantiomers: (R)-methyl 3-hydroxydodecanoate and (S)-methyl 3-hydroxydodecanoate. Enantiomers share the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms. This seemingly subtle difference can lead to significant variations in their biological activities and physical properties, a critical consideration in drug development and other scientific disciplines.

The three-dimensional structures of the (R) and (S) enantiomers are depicted below. The Cahn-Ingold-Prelog priority rules are used to assign the absolute configuration at the chiral center.

Caption: Figure 1. Stereoisomers of this compound

Physicochemical Properties of Enantiomers

While enantiomers exhibit identical physical properties such as melting point, boiling point, and solubility in achiral environments, they differ in their interaction with plane-polarized light. One enantiomer will rotate the light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)) to an equal extent.

| Property | (R)-Methyl 3-hydroxydodecanoate | (S)-Methyl 3-hydroxydodecanoate | Racemic this compound |

| Molecular Formula | C₁₃H₂₆O₃ | C₁₃H₂₆O₃ | C₁₃H₂₆O₃ |

| Molecular Weight | 230.34 g/mol | 230.34 g/mol | 230.34 g/mol |

| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid | Colorless to pale yellow liquid |

| Specific Rotation ([α]D) | Data not available | Data not available | 0° |

| Melting Point | Data not available | Data not available | Data not available |

| Boiling Point | ~327.74 °C (estimated)[1] | ~327.74 °C (estimated)[1] | ~327.74 °C (estimated)[1] |

| Solubility | Soluble in organic solvents | Soluble in organic solvents | Soluble in organic solvents |

Stereoselective Synthesis

The preparation of enantiomerically pure or enriched this compound can be achieved through two primary strategies: asymmetric synthesis or chiral resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce one enantiomer in excess over the other. A common approach for synthesizing β-hydroxy esters is the stereoselective reduction of the corresponding β-keto ester, methyl 3-oxododecanoate (B1238196).

Caption: Figure 2. Asymmetric Synthesis Workflow

Experimental Protocol: Asymmetric Hydrogenation of Methyl 3-Oxododecanoate (General Procedure)

This protocol is adapted from established procedures for the asymmetric hydrogenation of β-keto esters.[2]

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, a chiral ruthenium-BINAP catalyst is prepared by reacting [RuCl₂(benzene)]₂ with the appropriate enantiomer of BINAP ((R)- or (S)-BINAP) in a suitable solvent like DMF.

-

Hydrogenation:

-

To a high-pressure autoclave, add methyl 3-oxododecanoate and a degassed solvent (e.g., methanol).

-

Add the chiral ruthenium-BINAP catalyst (typically 0.01 to 1 mol%).

-

Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-100 atm).

-

Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) for a specified time (e.g., 12-24 hours).

-

-

Work-up and Purification:

-

After the reaction is complete, carefully vent the autoclave.

-

Remove the solvent under reduced pressure.

-

Purify the resulting this compound by silica (B1680970) gel column chromatography to remove the catalyst and any unreacted starting material.

-

-

Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.

Chiral Resolution

Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. Enzymatic kinetic resolution is a highly effective method for this purpose.

Caption: Figure 3. Enzymatic Kinetic Resolution

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic this compound (General Procedure)

This protocol is based on general procedures for the enzymatic resolution of secondary alcohols.[3][4]

-

Reaction Setup:

-

Dissolve racemic this compound in a suitable organic solvent (e.g., toluene, hexane).

-

Add an acyl donor (e.g., vinyl acetate, acetic anhydride).

-

Add a lipase, such as immobilized Candida antarctica lipase B (CAL-B, Novozym 435).

-

-

Enzymatic Reaction:

-

Stir the mixture at a controlled temperature (e.g., 30-45 °C).

-

Monitor the reaction progress by chiral HPLC or GC until approximately 50% conversion is achieved.

-

-

Separation:

-

Filter off the immobilized enzyme.

-

Separate the acylated enantiomer (e.g., (R)-methyl 3-acetoxydodecanoate) from the unreacted enantiomer ((S)-methyl 3-hydroxydodecanoate) by silica gel column chromatography.

-

-

Hydrolysis:

-

Hydrolyze the separated acylated enantiomer using a mild base (e.g., K₂CO₃ in methanol) to obtain the corresponding enantiomerically pure this compound.

-

Analytical Methods for Enantiomeric Separation

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for separating and quantifying the enantiomers of this compound.

Experimental Protocol: Chiral HPLC Analysis (General Method)

-

Column: A chiral stationary phase (CSP) is essential. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H), are often effective for separating β-hydroxy esters.

-

Mobile Phase: A normal-phase mobile phase, typically a mixture of hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is commonly used. The ratio of the solvents is optimized to achieve baseline separation.

-

Detection: UV detection at a low wavelength (around 210 nm) is suitable as the ester carbonyl group is the primary chromophore.

-

Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

| Parameter | Recommended Conditions |

| Column | Chiralpak AD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | n-Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Biological Activity

While extensive research on the specific biological activities of the individual enantiomers of this compound is limited, studies on related 3-hydroxy fatty acids provide valuable insights. For instance, (R)-3-hydroxyalkanoic acids, including the C12 analogue, have been investigated for their potential as building blocks for bioactive molecules.[5] Some 3-hydroxy fatty acid methyl esters have shown potential antimicrobial and anti-inflammatory properties.[5] The stereochemistry at the C-3 position is expected to play a crucial role in the interaction of these molecules with biological targets, such as enzymes and receptors. Therefore, the synthesis of enantiomerically pure this compound is essential for elucidating their specific biological functions and potential therapeutic applications.

Conclusion

The chirality of this compound presents both a challenge and an opportunity in its scientific exploration. The ability to synthesize and separate the (R) and (S)-enantiomers is paramount for understanding their distinct physicochemical properties and biological activities. This guide has provided a framework for the stereoselective synthesis and analysis of these enantiomers, drawing upon established methodologies for related compounds. Further experimental investigation is required to determine the specific optical rotations, melting points, and detailed biological profiles of each enantiomer. Such data will be invaluable for researchers and professionals in drug development and other fields where the precise control of stereochemistry is critical for innovation and discovery.

References

The Discovery and Enduring Significance of 3-Hydroxydodecanoic Acid and its Esters: A Technical Guide

An in-depth exploration of the discovery, history, and evolving applications of 3-hydroxydodecanoic acid and its esters, tailored for researchers, scientists, and drug development professionals.

Introduction

3-Hydroxydodecanoic acid, a 12-carbon β-hydroxy fatty acid, and its esterified forms have a rich and evolving history, from their initial discovery as components of bacterial lipids to their current investigation as potent signaling molecules with therapeutic potential. This technical guide provides a comprehensive overview of the key milestones in the discovery and study of these fascinating molecules, detailed experimental protocols for their synthesis and analysis, and a summary of their known biological activities and signaling pathways.

Discovery and Historical Perspective

The story of 3-hydroxydodecanoic acid is intrinsically linked to the study of bacterial lipids. Initially identified as a constituent of the lipid A component of lipopolysaccharides (LPS) in various Gram-negative bacteria, its significance was primarily understood in the context of bacterial cell wall structure and endotoxin (B1171834) activity.

A pivotal moment in the history of 3-hydroxyalkanoic acids, including the 12-carbon variant, was the discovery of polyhydroxyalkanoates (PHAs). These biodegradable polyesters, synthesized by numerous bacteria as intracellular carbon and energy storage materials, are composed of (R)-3-hydroxyalkanoic acid monomers. The first observation of PHA granules within bacteria dates back to the early 20th century, with the formal characterization of poly(3-hydroxybutyrate) (PHB) by Maurice Lemoigne in 1926. Subsequent research revealed a vast diversity of PHAs, including those incorporating medium-chain-length 3-hydroxyalkanoic acids like 3-hydroxydodecanoate. This discovery opened avenues for the production of biodegradable plastics and biocompatible materials for various applications.

More recently, research has unveiled a new dimension to the biological role of 3-hydroxydodecanoic acid, demonstrating its function as a signaling molecule in eukaryotes. This has spurred a renewed interest in its potential applications in medicine and drug development, particularly in the fields of immunology and oncology.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-hydroxydodecanoic acid and its esters is crucial for their application in research and development. The following tables summarize key quantitative data for the acid and its common methyl and ethyl esters.

| Property | Value | Reference |

| Molecular Formula | C12H24O3 | [1][2] |

| Molecular Weight | 216.32 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Water Solubility | 0.34 g/L | [3] |

| logP | 3.63 | [3] |

| pKa (Strongest Acidic) | 4.67 | [3] |

Table 1: Physicochemical Properties of 3-Hydroxydodecanoic Acid

| Property | Value |

| Molecular Formula | C13H26O3 |

| Molecular Weight | 230.34 g/mol |

| Appearance | White to Off-White Solid |

| Melting Point | 27 °C |

Table 2: Physicochemical Properties of Methyl 3-Hydroxydodecanoate

| Property | Value |

| Molecular Formula | C14H28O3 |

| Molecular Weight | 244.37 g/mol |

| Appearance | Aliphatic alcohol |

Table 3: Physicochemical Properties of Ethyl 3-Hydroxydodecanoate

Synthesis and Experimental Protocols

The synthesis of 3-hydroxydodecanoic acid and its esters can be achieved through both chemical and biological methods. This section provides detailed protocols for key synthetic procedures.

Chemical Synthesis of 3-Hydroxydodecanoic Acid

A common method for the synthesis of 3-hydroxydodecanoic acid involves the reaction of decanal (B1670006) with Meldrum's acid, followed by reduction and hydrolysis.[4]

Protocol:

-

Step 1: Knoevenagel Condensation:

-

To a solution of decanal (1 equivalent) and Meldrum's acid (1.1 equivalents) in dichloromethane (B109758) (CH2Cl2) at 0°C, add pyridine (B92270) (1.2 equivalents) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Add methanol (B129727) (MeOH) and reflux the mixture for 5 hours.

-

Remove the solvent under reduced pressure to obtain the crude intermediate.

-

-

Step 2: Reduction and Hydrolysis:

-

Dissolve the crude intermediate in methanol at 0°C.

-

Add sodium borohydride (B1222165) (NaBH4) (1.5 equivalents) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 3 hours.

-

Add a solution of sodium hydroxide (B78521) (NaOH) in water and stir for 12 hours.

-

Acidify the reaction mixture with hydrochloric acid (HCl) and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield 3-hydroxydodecanoic acid.

-

Enzymatic Synthesis of 3-Hydroxydodecanoic Acid Esters

Enzymatic synthesis offers a green and highly selective alternative for the production of 3-hydroxydodecanoic acid esters. Lipases are commonly used for this purpose.

Protocol for Enzymatic Esterification:

-

Reaction Setup:

-

In a suitable reaction vessel, combine 3-hydroxydodecanoic acid (1 equivalent) and the desired alcohol (e.g., methanol or ethanol, in excess).

-

Add an immobilized lipase (B570770) (e.g., Novozym 435) to the mixture.

-

The reaction can be performed in a solvent-free system or in an organic solvent such as hexane.

-

-

Reaction Conditions:

-

Incubate the reaction mixture at a controlled temperature (typically 40-60°C) with constant agitation.

-

Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

-

Work-up and Purification:

-

Once the reaction is complete, separate the immobilized enzyme by filtration.

-

Remove the excess alcohol and solvent (if used) under reduced pressure.

-

Purify the resulting ester by column chromatography on silica gel.

-

Biological Activities and Signaling Pathways

Recent research has highlighted the significant biological activities of 3-hydroxydodecanoic acid, particularly its role in modulating immune responses.

Anti-Tumor Immunity

Bacteria-derived 3-hydroxydodecanoic acid has been shown to induce a potent anti-tumor immune response. This effect is mediated through the activation of the G protein-coupled receptor GPR84. Activation of GPR84 on immune cells, such as macrophages, enhances their phagocytic activity and promotes the infiltration and cytotoxicity of CD8+ T cells within the tumor microenvironment.

GPR84 Signaling Pathway

GPR84 is a receptor for medium-chain fatty acids, including 3-hydroxydodecanoic acid. Upon ligand binding, GPR84 couples to Gαi and Gα15 proteins.

-

Gαi Coupling: Activation of the Gαi pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5]

-

Gα15 Coupling: The coupling to Gα15 activates downstream signaling cascades, including the extracellular signal-regulated kinase (ERK) pathway and the release of intracellular calcium (Ca2+).[6]

This dual signaling capacity allows 3-hydroxydodecanoic acid to elicit a range of cellular responses, from pro-inflammatory signaling to enhanced phagocytosis.[5][7]

Caption: GPR84 Signaling Pathway activated by 3-hydroxydodecanoic acid.

Isolation and Analysis

The analysis of 3-hydroxydodecanoic acid and its esters often requires their isolation from complex biological matrices or bacterial cultures.

Extraction of Polyhydroxyalkanoates (PHAs) from Bacteria

PHAs, the natural polyesters of 3-hydroxyalkanoic acids, can be extracted from bacterial cells using solvent-based methods.

Protocol for PHA Extraction:

-

Cell Harvesting:

-

Grow the PHA-producing bacterial strain in a suitable culture medium.

-

Harvest the cells by centrifugation.

-

-

Cell Lysis and PHA Extraction:

-

Resuspend the cell pellet in a solvent such as chloroform (B151607) or sodium hypochlorite (B82951) solution to lyse the cells and solubilize the PHA.

-

Stir the suspension for a defined period to ensure complete extraction.

-

-

PHA Precipitation and Purification:

-

Precipitate the PHA from the solvent by adding a non-solvent like cold methanol or ethanol.

-

Collect the precipitated PHA by filtration or centrifugation.

-

Wash the PHA pellet with the non-solvent to remove residual impurities.

-

Dry the purified PHA under vacuum.

-

Caption: Experimental workflow for the extraction of PHAs from bacteria.

Analytical Techniques

The characterization of 3-hydroxydodecanoic acid and its esters relies on various analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the identification and quantification of these compounds, often after derivatization to their more volatile methyl esters.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, including the position of the hydroxyl group and the stereochemistry of the molecule.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the characteristic functional groups present in the molecules, such as the hydroxyl and carbonyl groups.

Applications and Future Directions

The unique properties of 3-hydroxydodecanoic acid and its esters have led to their exploration in a wide range of applications:

-

Bioplastics and Biomaterials: As the monomeric units of PHAs, they are fundamental to the production of biodegradable and biocompatible plastics for packaging, medical implants, and drug delivery systems.

-

Drug Development: The discovery of their role as signaling molecules has opened up new avenues for the development of therapeutics targeting the GPR84 receptor for the treatment of cancer and inflammatory diseases.

-

Quorum Sensing Modulation: Some studies suggest that related fatty acid molecules may act as modulators of bacterial quorum sensing, a cell-to-cell communication system that regulates virulence. This presents a potential strategy for developing novel anti-infective agents.

Future research will likely focus on elucidating the full spectrum of biological activities of 3-hydroxydodecanoic acid and its derivatives, optimizing their production through metabolic engineering of microorganisms, and developing novel drug delivery systems and biomaterials based on these versatile molecules. The journey of 3-hydroxydodecanoic acid, from a simple bacterial building block to a potent signaling molecule, underscores the vast and often untapped potential of natural products in science and medicine.

References

- 1. (+-)-3-Hydroxydodecanoic acid | C12H24O3 | CID 94216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Hydroxydodecanoic acid, (3S)- | C12H24O3 | CID 5312805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Showing Compound 3-Hydroxydodecanoic acid (FDB022005) - FooDB [foodb.ca]

- 4. researchgate.net [researchgate.net]

- 5. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydroxycarboxylic acid receptor 3 and GPR84 - Two metabolite-sensing G protein-coupled receptors with opposing functions in innate immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. search.library.nyu.edu [search.library.nyu.edu]

An In-depth Technical Guide to Methyl 3-hydroxydodecanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-hydroxydodecanoate, a fatty acid ester with emerging interest in various scientific fields. This document details its chemical identity, physicochemical properties, synthesis protocols, and potential biological significance, presenting data in a structured format for ease of reference and comparison.

Chemical Identity and Properties

This compound is a monounsaturated fatty acid methyl ester. Its unique structure, featuring a hydroxyl group at the beta position, imparts specific chemical and physical characteristics.

CAS Number: 72864-23-4[1]

Synonyms:

-

(±)-Methyl 3-Hydroxydodecanoate

-

Methyl β-hydroxydodecanoate

-

3-Hydroxydodecanoic acid methyl ester

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₆O₃ | [1] |

| Molecular Weight | 230.34 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Purity | >98% | [1] |

| Storage Conditions | -20°C |

Synthesis of this compound

A reliable method for the synthesis of this compound is through the Reformatsky reaction.[2][3][4][5] This reaction involves the condensation of an aldehyde with an α-halo ester in the presence of metallic zinc.[3][4][5]

Experimental Protocol: Reformatsky Reaction[2]

Materials:

-

Methyl bromoacetate (B1195939)

-

Zinc dust

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (1 M)

-

Dichloromethane

-

Magnesium sulfate, anhydrous

Procedure:

-

To a refluxing solution of anhydrous THF (200 mL) in a 500 mL round-bottomed flask equipped with a condenser, rapidly add zinc dust (2 equivalents), decanal (1 equivalent), and methyl bromoacetate (2 equivalents) in quick succession.

-

Caution: The reaction is highly exothermic and will cause rapid boiling of the solvent. Ensure efficient condensation.

-

Allow the reaction to proceed for 20 minutes.

-

After cooling to room temperature, quench the reaction by adding 1 M hydrochloric acid.

-

Extract the aqueous layer with dichloromethane.

-

Dry the combined organic layers over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude product by silica (B1680970) gel column chromatography to obtain this compound.

Yield: 94%[2]

Synthesis Workflow

Potential Biological Significance

While research on this compound is ongoing, studies on its parent carboxylic acid, 3-hydroxydodecanoic acid, have revealed potential roles in modulating the immune system. Specifically, bacteria-derived 3-hydroxydodecanoic acid has been shown to induce a potent anti-tumor immune response by signaling through the G-protein coupled receptor GPR84.[6] As the methyl ester is often used as a more cell-permeable analog in research, it is a valuable tool for investigating these biological pathways.[6]

Hypothetical Signaling Pathway of 3-Hydroxydodecanoic Acid

The following diagram illustrates the proposed signaling pathway for the parent acid of this compound. It is important to note that this pathway has been elucidated for 3-hydroxydodecanoic acid, and the direct activity of the methyl ester on this pathway requires further investigation.

Conclusion

This compound is a readily synthesizable fatty acid ester with potential applications in biomedical research, particularly in the study of immune modulation. This guide provides foundational technical information to support further investigation into its properties and biological activities. The provided synthesis protocol offers a high-yield route to obtain this compound for experimental use. Future research should focus on elucidating the specific biological functions of the methyl ester form and its potential as a therapeutic agent or research tool.

References

- 1. This compound, 3-Hydroxy fatty acid methyl ester (CAS 72864-23-4) | Abcam [abcam.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]

- 4. Reformatsky Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 6. Dodecanoic acid,3-hydroxy-, methyl ester | Benchchem [benchchem.com]

A Technical Guide to the Thermochemical Properties of Long-Chain Hydroxy Fatty Acid Esters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermochemical properties of long-chain hydroxy fatty acid esters. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. This document summarizes key quantitative data, details experimental protocols for property determination, and visualizes relevant biological pathways and experimental workflows.

Introduction

Long-chain hydroxy fatty acid esters are a diverse class of lipids that play crucial roles in various biological processes and have potential applications in materials science. A thorough understanding of their thermochemical properties, such as enthalpy of formation, heat capacity, and phase transition temperatures, is essential for their application in drug delivery systems, as phase change materials, and for understanding their metabolic fate. This guide aims to consolidate available data and methodologies to facilitate further research and development in this area.

Thermochemical Data of Long-Chain Hydroxy Fatty Acid Esters and Related Compounds

The following tables summarize the available quantitative thermochemical data for long-chain hydroxy fatty acid esters and their constituent acids. Data for non-hydroxylated fatty acid esters are also included for comparison, as comprehensive data for the hydroxylated forms are limited.

Table 1: Melting Points and Enthalpies of Fusion for Select Hydroxy Fatty Acids and Esters

| Compound Name | Molecular Formula | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) |

| 3-Hydroxyoctanoic Acid | C₈H₁₆O₃ | 33.3[1] | - |

| 3-Hydroxydecanoic Acid | C₁₀H₂₀O₃ | 52.6[1] | - |

| 3-Hydroxydodecanoic Acid | C₁₂H₂₄O₃ | 66.5[1] | - |

| Methyl 12-hydroxystearate | C₁₉H₃₈O₃ | 48 - 53.5[2][3] | - |

| Methyl Stearate | C₁₉H₃₈O₂ | 38.0 | 71.1 |

| Methyl Palmitate | C₁₇H₃₄O₂ | 30.5 | 62.3 |

Table 2: Enthalpy of Combustion for Select Fatty Acids and Their Methyl Esters

| Compound Name | Molecular Formula | State | Enthalpy of Combustion (kJ/mol) |

| Decanoic Acid | C₁₀H₂₀O₂ | liquid | -6114[4] |

| Stearic Acid | C₁₈H₃₆O₂ | solid | -11280 |

| Methyl Hexanoate | C₇H₁₄O₂ | liquid | -4342[4] |

| Methyl Oleate | C₁₉H₃₆O₂ | liquid | -11837 |

Note: Comprehensive experimental data for the enthalpy of formation and heat capacity of long-chain hydroxy fatty acid esters are scarce in the literature. Estimation methods, such as group contribution models and computational chemistry, are often employed to predict these values[4][5].

Experimental Protocols

The determination of thermochemical properties of long-chain hydroxy fatty acid esters relies on precise experimental techniques. The following sections detail the methodologies for key experiments.

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

Differential Scanning Calorimetry is a fundamental technique for determining melting points and enthalpies of fusion.

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. Phase transitions, such as melting, result in an endothermic peak, the area of which is proportional to the enthalpy of fusion.

Typical Experimental Procedure:

-

Sample Preparation: A small amount of the fatty acid ester sample (typically 5-15 mg) is accurately weighed into an aluminum pan and hermetically sealed[6]. An empty, hermetically sealed aluminum pan is used as a reference[1].

-

Instrument Setup: The DSC instrument is calibrated using a standard with a known melting point and enthalpy of fusion, such as indium. An inert nitrogen atmosphere is maintained with a purge flow of approximately 50 mL/min[1].

-

Thermal Program:

-

The sample is cooled to a low temperature (e.g., -90 °C) at a controlled rate (e.g., 10 °C/min) to ensure complete crystallization[4].

-

The sample is held at this temperature for a set period (e.g., 10 minutes) to equilibrate[4].

-

The sample is then heated at a controlled rate (e.g., 5 °C/min) to a temperature above its melting point[1][4].

-

-

Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature of melting (melting point) and the integrated area of the melting peak (enthalpy of fusion). Multiple heating and cooling cycles may be performed to assess the thermal stability of the sample[6].

Experimental Workflow for DSC Analysis

References

- 1. helix.chem.bg.ac.rs [helix.chem.bg.ac.rs]

- 2. lookchem.com [lookchem.com]

- 3. Methyl 12-hydroxystearate | C19H38O3 | CID 8840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. wexlergroup.github.io [wexlergroup.github.io]

- 5. Determination of enthalpy of formation of methyl and ethyl esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Putative Role of Methyl 3-Hydroxydodecanoate in Microbial Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-hydroxydodecanoate is a fatty acid methyl ester that, while not extensively documented as a primary quorum sensing (QS) signal, belongs to a class of molecules with demonstrated signaling activity in certain bacterial species. This technical guide synthesizes the current understanding of its potential function in microbial communication, drawing parallels from the well-characterized Phc quorum sensing system in Ralstonia solanacearum, which utilizes structurally similar methyl 3-hydroxy fatty acid esters. We delve into its biosynthesis, a putative signaling pathway, and its potential influence on key bacterial phenotypes such as biofilm formation and virulence factor expression. Detailed experimental protocols are provided to facilitate further investigation into the signaling properties of this molecule.

Introduction

Cell-to-cell communication, or quorum sensing (QS), allows bacteria to coordinate their behavior in a population density-dependent manner. This process is mediated by small, diffusible signaling molecules. While N-acyl-homoserine lactones (AHLs) are the most studied class of QS signals in Gram-negative bacteria, a diversity of other molecules, including fatty acid derivatives, are emerging as key players in inter- and intraspecies communication.

This compound is a 13-carbon fatty acid methyl ester. Although direct evidence for its role as a primary signaling molecule is limited, its structural similarity to known QS signals, such as (R)-methyl 3-hydroxymyristate in Ralstonia solanacearum, suggests a potential role in microbial signaling. This guide explores this putative function, providing a framework for its investigation.

Biosynthesis of this compound

The biosynthesis of 3-hydroxy fatty acids is intrinsically linked to the fatty acid synthesis (FAS) and beta-oxidation pathways in bacteria. In organisms like Pseudomonas aeruginosa, the enzyme RhlA is known to dimerize (R)-3-hydroxyalkanoic acids to generate R-3-((R-3-hydroxyalkanoyl)oxy)alkanoic acids (HAAs), which are precursors for rhamnolipids. The monomeric 3-hydroxy fatty acids can be derived from both the de novo fatty acid synthesis pathway and the β-oxidation of fatty acids.

The final step in the formation of this compound would involve the methylation of the carboxyl group of 3-hydroxydodecanoic acid. This is catalyzed by a methyltransferase. In the Ralstonia solanacearum Phc QS system, the enzyme PhcB, a putative S-adenosyl methionine-dependent methyltransferase, is responsible for the methylation of 3-hydroxy fatty acids to produce the active signaling molecules. A similar enzymatic activity would be required for the synthesis of this compound.

Caption: Proposed biosynthetic pathway for this compound.

Putative Signaling Pathway

Based on the Phc QS system of Ralstonia solanacearum, a putative signaling pathway for this compound can be proposed.[1][2] In this model, the molecule acts as an extracellular signal that, upon reaching a threshold concentration, is detected by a sensor histidine kinase. This initiates a phosphorylation cascade that ultimately leads to the activation of a transcriptional regulator, which in turn modulates the expression of target genes.

Caption: A putative signaling pathway for this compound.

Potential Effects on Microbial Phenotypes

The activation of QS pathways typically leads to changes in gene expression that favor group behaviors. If this compound functions as a signaling molecule, it could potentially influence:

-

Biofilm Formation: QS is a key regulator of biofilm development, a process where bacteria encase themselves in a protective matrix.

-

Virulence Factor Production: Many pathogens use QS to coordinate the production of toxins, proteases, and other virulence factors to overwhelm host defenses.[3]

-

Secondary Metabolite Production: The synthesis of antibiotics and other secondary metabolites is often under QS control.

Quantitative Data

Currently, there is a lack of specific quantitative data (e.g., EC50 or IC50 values) for the direct signaling activity of this compound in the published literature. The effective concentrations of related molecules, such as N-acyl-homoserine lactones, can range from nanomolar to micromolar, depending on the specific molecule, receptor, and organism. Further research is required to determine the biologically relevant concentrations of this compound.

Experimental Protocols

To investigate the signaling function of this compound, the following experimental approaches can be employed.

Detection and Quantification of this compound

Objective: To detect and quantify the presence of this compound in bacterial culture supernatants.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Grow the bacterial strain of interest in a suitable liquid medium to the desired growth phase (e.g., late exponential or stationary phase).

-

Centrifuge the culture to pellet the cells.

-

Collect the supernatant and filter-sterilize it.

-

-

Extraction:

-

Acidify the supernatant to pH 2-3 with HCl.

-

Perform a liquid-liquid extraction with an equal volume of ethyl acetate. Repeat the extraction three times.

-

Pool the organic phases and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

-

Derivatization (if starting from the free acid):

-

To analyze 3-hydroxydodecanoic acid, it must be methylated. Resuspend the dried extract in methanol (B129727) and add a catalytic amount of acetyl chloride. Heat at 60°C for 1 hour.

-

Neutralize the reaction with sodium bicarbonate and extract the methyl ester into hexane.

-

-

GC-MS Analysis:

-

Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5ms).

-

Use a temperature program that allows for the separation of fatty acid methyl esters.

-

Monitor for the characteristic mass spectrum of this compound.

-

Quantify using a standard curve prepared with a pure standard of this compound.

-

Caption: Workflow for the detection of this compound.

Quorum Sensing Reporter Assay

Objective: To determine if this compound can activate a QS-responsive promoter.

Methodology:

-

Construct a Reporter Strain:

-

Identify a promoter that is known or suspected to be regulated by a QS system that might respond to fatty acid-derived signals.

-

Fuse this promoter to a reporter gene (e.g., lacZ for colorimetric assay, luxCDABE for bioluminescence, or gfp for fluorescence) in an expression vector.

-

Introduce the reporter plasmid into a suitable bacterial host strain that does not produce the signaling molecule of interest.

-

-

Assay:

-

Grow the reporter strain to the early exponential phase.

-

Aliquot the culture into a 96-well microtiter plate.

-

Add this compound at a range of concentrations. Include appropriate positive and negative controls.

-

Incubate the plate for a defined period.

-

Measure the reporter gene expression (e.g., absorbance for β-galactosidase activity, luminescence, or fluorescence).

-

Normalize the reporter signal to cell density (OD600).

-

Biofilm Formation Assay